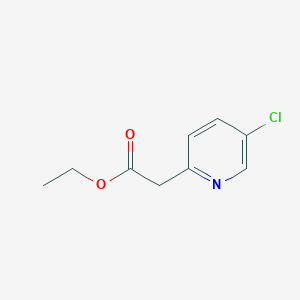

Ethyl 2-(5-chloropyridin-2-YL)acetate

Descripción general

Descripción

Ethyl 2-(5-chloropyridin-2-YL)acetate is a chemical compound with the molecular formula C9H10ClNO2. It is a derivative of pyridine, featuring a chlorine atom at the 5-position of the pyridine ring and an ethyl acetate group attached to the 2-position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Synthetic Routes and Reaction Conditions:

Chlorination of Pyridine Derivatives: The compound can be synthesized by chlorinating pyridine derivatives followed by esterification.

Esterification Reaction: The chloropyridine derivative undergoes esterification with ethanol in the presence of an acid catalyst to form this compound.

Industrial Production Methods:

Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained.

Continuous Flow Process: Some manufacturers may use continuous flow reactors to enhance production efficiency and ensure consistent product quality.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Primary, secondary, and tertiary amines.

Substitution Products: A wide range of substituted pyridines.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anticancer Activity

Ethyl 2-(5-chloropyridin-2-YL)acetate has been studied for its anticancer properties. Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells, particularly in breast cancer models. For instance, certain modifications have shown enhanced cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents.

Case Study: Anticancer Efficacy

A recent study evaluated various derivatives of this compound against breast cancer cell lines. The results demonstrated that specific modifications significantly increased cytotoxicity, indicating a promising avenue for anticancer drug development.

1.2 Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Its derivatives have been explored for their ability to modulate inflammatory pathways, which could lead to new treatments for inflammatory diseases.

1.3 Antimicrobial Activity

this compound has shown potential as an antimicrobial agent, particularly against Trypanosoma and Plasmodium species. In vitro tests revealed significant antitrypanosomal activity, with effective concentrations inhibiting Trypanosoma brucei growth by over 80% within 48 hours .

Agrochemical Applications

In the agrochemical industry, this compound serves as an intermediate in the synthesis of herbicides, fungicides, and insecticides. Its unique chloropyridinyl structure enhances its reactivity and effectiveness in agricultural applications .

Chemical Industry Applications

The compound is also utilized in the production of various chemicals, including dyes and pigments. Its stability and high purity (not less than 98%) make it suitable for long-term storage and diverse applications in chemical synthesis .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibits cancer cell proliferation; effective against breast cancer models. |

| Anti-inflammatory | Modulates inflammatory pathways; potential for treating inflammatory diseases. |

| Antimicrobial | Exhibits significant activity against Trypanosoma species; potential applications in treating infectious diseases. |

Mecanismo De Acción

The mechanism by which Ethyl 2-(5-chloropyridin-2-YL)acetate exerts its effects depends on its specific application. For instance, in the synthesis of anticoagulant drugs, it acts as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients that inhibit blood clot formation by targeting specific enzymes or receptors.

Comparación Con Compuestos Similares

Ethyl 2-(5-methylpyridin-2-YL)acetate: Similar structure but with a methyl group instead of chlorine.

Ethyl 2-(6-chloropyridin-3-YL)acetate: Chlorine at a different position on the pyridine ring.

Ethyl 2-(4-chloropyridin-3-YL)acetate: Chlorine at yet another position on the pyridine ring.

Uniqueness: Ethyl 2-(5-chloropyridin-2-YL)acetate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This specificity makes it particularly valuable in targeted synthetic applications.

Actividad Biológica

Ethyl 2-(5-chloropyridin-2-yl)acetate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C9H10ClN2O2. The synthesis typically involves the reaction of 5-chloropyridine-2-amine with ethyl bromoacetate in the presence of a base like potassium carbonate. This reaction is commonly conducted in organic solvents such as dimethylformamide (DMF) under reflux conditions, allowing for efficient conversion to the desired product.

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It has shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action is believed to involve inhibition of key enzymatic processes within bacterial cells, although specific targets remain to be fully elucidated .

Enzyme Inhibition

The compound serves as a valuable intermediate in synthesizing various enzyme inhibitors. For instance, it has been investigated for its role in developing anticoagulant drugs, particularly those targeting factor Xa, which is crucial in the coagulation cascade. This compound derivatives have demonstrated significant inhibitory activity in preclinical models .

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated several derivatives of this compound, revealing that certain modifications enhanced its antibacterial efficacy against multi-drug resistant strains. The most potent derivative exhibited an IC50 value of approximately 20 µM against E. coli .

- Anticoagulant Development : Research on this compound as a precursor for anticoagulant drugs showed promising results, with derivatives exhibiting effective inhibition of factor Xa in vitro. This positions this compound as a crucial building block in drug development for thromboembolic disorders .

- Toxicity Assessments : Toxicity studies have indicated that while some derivatives exhibit strong biological activity, they also require careful evaluation for cytotoxic effects on human cell lines. For instance, preliminary assessments showed that certain concentrations led to reduced cell viability, necessitating further investigation into their safety profiles .

Comparative Analysis of Similar Compounds

| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Toxicity Level |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Ethyl 2-(5-bromopyridin-2-yl)acetate | Low | Moderate | Low |

| Ethyl 2-(5-fluoropyridin-2-yl)acetate | High | High | Moderate |

This table summarizes the biological activities and toxicity levels of this compound compared to similar compounds. The presence of chlorine versus bromine or fluorine significantly influences both antimicrobial activity and enzyme inhibition potential.

Propiedades

IUPAC Name |

ethyl 2-(5-chloropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)5-8-4-3-7(10)6-11-8/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFCWRXNUIZGKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.